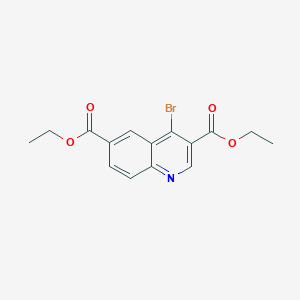

Diethyl 4-bromoquinoline-3,6-dicarboxylate

Beschreibung

Diethyl 4-bromoquinoline-3,6-dicarboxylate is a brominated quinoline derivative with ester groups at positions 3 and 6. Its structure combines the electron-deficient quinoline core with a bromine substituent (position 4) and two ethyl ester moieties.

Eigenschaften

Molekularformel |

C15H14BrNO4 |

|---|---|

Molekulargewicht |

352.18 g/mol |

IUPAC-Name |

diethyl 4-bromoquinoline-3,6-dicarboxylate |

InChI |

InChI=1S/C15H14BrNO4/c1-3-20-14(18)9-5-6-12-10(7-9)13(16)11(8-17-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |

InChI-Schlüssel |

IXWMCMFUORLMLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-bromoquinoline-3,6-dicarboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 4-bromoquinoline-3,6-dicarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

While specific industrial production methods for Diethyl 4-bromoquinoline-3,6-dicarboxylate are not widely documented, the general approach involves large-scale bromination and esterification processes. These methods are optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 4-bromoquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.

Ester Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of various substituted quinoline derivatives.

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of dihydroquinoline derivatives.

Hydrolysis: Formation of 4-bromoquinoline-3,6-dicarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Diethyl 4-bromoquinoline-3,6-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of Diethyl 4-bromoquinoline-3,6-dicarboxylate is primarily based on its ability to interact with biological molecules. The bromine atom and ester groups can participate in various biochemical interactions, potentially inhibiting or modifying the function of target enzymes or receptors. The quinoline ring structure allows for intercalation with DNA, which can disrupt cellular processes and lead to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: Diethyl 6-Bromoquinoline-2,3-Dicarboxylate

Key Differences :

- Substituent Positions : Bromine at position 6 (vs. 4) and ester groups at positions 2 and 3.

- Reactivity : The 6-bromo isomer may exhibit altered reactivity in cross-coupling due to steric hindrance from the adjacent ester groups.

- Applications : Preferentially used in synthesizing polymers and coordination complexes due to its planar ester alignment .

Functional Group Variation: Diethyl 4-Hydroxyquinoline-3,6-Dicarboxylate

Key Differences :

Aromatic Substitution: O3-Ethyl O6-Methyl 4-(3-Acetylanilino)quinoline-3,6-Dicarboxylate

Key Differences :

- Substituent: Bulky 3-acetylanilino group at position 4 instead of bromine.

- Electronic Effects: The electron-donating anilino group reduces quinoline’s electron deficiency, altering its optical properties.

- Applications: Potential use in fluorescent probes or receptor-targeted therapies .

Halogenated Analog: Diethyl 4-(3-Bromo-4-Methylanilino)quinoline-3,6-Dicarboxylate

Key Differences :

Dimeric Structure: Diethyl 7,7′-Dichloro-4-Oxo-4H-[1,4′-Biquinoline]-3,3′-Dicarboxylate

Key Differences :

Pyridine-Based Analog: Diethyl 4-Hydroxypyridine-2,6-Dicarboxylate

Biologische Aktivität

Diethyl 4-bromoquinoline-3,6-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Diethyl 4-bromoquinoline-3,6-dicarboxylate has the molecular formula C₁₈H₁₈BrN₁O₄ and a molecular weight of approximately 352.18 g/mol. The compound features a bromine atom at the 4-position of the quinoline ring and two carboxylate ester groups at the 3 and 6 positions. These structural attributes contribute to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that diethyl 4-bromoquinoline-3,6-dicarboxylate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as a therapeutic agent for treating infections caused by these organisms.

Anticancer Activity

The compound's anticancer properties have also been investigated extensively. Studies suggest that diethyl 4-bromoquinoline-3,6-dicarboxylate can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or disruption of cellular processes critical for cancer cell survival. For example, compounds with similar structures have been found to inhibit kinases involved in cancer progression .

The biological activity of diethyl 4-bromoquinoline-3,6-dicarboxylate is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways essential for cell growth and division.

- Cellular Interaction: It can disrupt cellular signaling pathways that are often hijacked by cancer cells to promote survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of diethyl 4-bromoquinoline-3,6-dicarboxylate, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethyl 4-bromoquinoline-3,6-dicarboxylate | C₁₈H₁₈BrN₁O₄ | Unique quinoline structure with two carboxylates |

| Diethyl 6-bromoquinoline-2,3-dicarboxylate | C₁₈H₁₈BrN₁O₄ | Different substitution pattern; potential different activity |

| Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | C₁₅H₁₃BrN₁O₃ | Hydroxy group instead of ester; different properties |

| Diethyl 7-bromoquinoline-2,3-dicarboxylic acid | C₁₈H₁₈BrN₂O₄ | Different position of bromine; may exhibit different reactivity |

This table highlights how structural variations can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the biological activities of diethyl 4-bromoquinoline-3,6-dicarboxylate:

- Antimicrobial Studies: A study published in Journal of Medicinal Chemistry reported that derivatives of quinoline compounds showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Research: Another investigation indicated that quinoline derivatives could effectively inhibit cancer cell lines through specific kinase inhibition, leading to reduced cell viability in vitro .

- Mechanistic Insights: Research has suggested that the compound may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.